molecular formula C20H17BrClN3O3 B5592635 5-bromo-N'-[(2-chloro-6-propoxy-3-quinolinyl)methylene]-2-hydroxybenzohydrazide

5-bromo-N'-[(2-chloro-6-propoxy-3-quinolinyl)methylene]-2-hydroxybenzohydrazide

Cat. No. B5592635
M. Wt: 462.7 g/mol
InChI Key: YMOMSFHZRDTPMD-FOKLQQMPSA-N
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Description

Synthesis Analysis

The synthesis of hydrazone derivatives, including those similar to the compound of interest, typically involves a condensation reaction between a hydrazide and an aldehyde or ketone. For instance, related compounds have been synthesized through reactions involving various substitutions on benzohydrazide and aldehyde components to produce derivatives with specific functional groups (Subashini, Ramamurthi, & Stoeckli-Evans, 2012).

Molecular Structure Analysis

Hydrazone compounds often exhibit interesting molecular conformations due to the presence of the hydrazone linkage. For example, the conformation about the C=N bond is typically E, and these molecules can be relatively planar or exhibit significant dihedral angles between aromatic rings, contributing to their diverse chemical behaviors (Subashini, Ramamurthi, & Stoeckli-Evans, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a pharmaceutical, it might interact with biological receptors or enzymes. The quinoline group is present in many pharmaceuticals and could play a key role in its mechanism of action .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given its complex structure, it could have interesting reactivity that could be useful in fields like medicinal chemistry .

properties

IUPAC Name

5-bromo-N-[(E)-(2-chloro-6-propoxyquinolin-3-yl)methylideneamino]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrClN3O3/c1-2-7-28-15-4-5-17-12(9-15)8-13(19(22)24-17)11-23-25-20(27)16-10-14(21)3-6-18(16)26/h3-6,8-11,26H,2,7H2,1H3,(H,25,27)/b23-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOMSFHZRDTPMD-FOKLQQMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=NNC(=O)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC2=CC(=C(N=C2C=C1)Cl)/C=N/NC(=O)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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